molecular formula C11H7ClO2S B1361200 5-(4-Chlorophenyl)thiophene-2-carboxylic acid CAS No. 40133-14-0

5-(4-Chlorophenyl)thiophene-2-carboxylic acid

Cat. No. B1361200
CAS RN: 40133-14-0
M. Wt: 238.69 g/mol
InChI Key: GWLCYLPZQKOCTB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7ClO2S and a molecular weight of 238.69 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid can be achieved by taking 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .


Molecular Structure Analysis

The molecular structure of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid consists of a thiophene ring attached to a carboxylic acid group and a 4-chlorophenyl group .


Chemical Reactions Analysis

Thiophene derivatives, including 5-(4-Chlorophenyl)thiophene-2-carboxylic acid, have been widely studied as substrates in coupling reactions and olefinations .


Physical And Chemical Properties Analysis

5-(4-Chlorophenyl)thiophene-2-carboxylic acid is a powder at room temperature with a melting point of 253-254°C .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Specific compounds like suprofen and articaine, which have a thiophene framework, are known as nonsteroidal anti-inflammatory drug and dental anesthetic respectively .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Antimicrobial Activity

    • Certain thiophene-containing compounds have shown antimicrobial activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .
    • The pyridine side chain derivatives in certain compounds showed excellent antimicrobial activity .
  • Pharmaceuticals

    • Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .
  • Synthesis of Heterocyclic Compounds

    • The thiophene nucleus has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
    • A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .
  • Anticancer Activity

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer .
  • Organic Synthesis

    • Thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .
  • Eye Drops

    • Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .
  • Antiviral Activity

    • Certain thiophene-containing compounds have shown antiviral activity .
  • Anti-inflammatory Activity

    • Certain thiophene-containing compounds have shown anti-inflammatory activity .
  • Antihypertensive Activity

    • Certain thiophene-containing compounds have shown antihypertensive activity .
  • Anti-atherosclerotic Properties

    • Certain thiophene-containing compounds have shown anti-atherosclerotic properties .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

5-(4-chlorophenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLCYLPZQKOCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346593
Record name 5-(4-Chlorophenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)thiophene-2-carboxylic acid

CAS RN

40133-14-0
Record name 5-(4-Chlorophenyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40133-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate (1.05 g, 3.94 mmol), methanol (40 ml) and 1.0 M aq NaOH (15.75 ml, 15.75 mmol) was stirred at reflux for 6 hours. Upon cooling to RT, the reaction was acidified to pH 3 with conc. HCl and extracted with EtOAc (60 ml). The EtOAc layer was dried over Na2SO4 and concentrated to yield 5-(4-chlorophenyl)thiophene-2-carboxylic acid (902 mg, 3.78 mmol, 96% yield) as an off-white solid. LC MS at t=2.44 min. (m+H=240) PHENOMENEX® S5 C18 4.6×30 mm column/water-MeOH-TFA 90:10:0.1 to 10:90:0.1 gradient over 2 min at 5 mL/min with 1 min hold at the end of the gradient. 1H NMR (400 MHz, DMSO) δ ppm 7.36-7.97 (m, 6H), 13.19 (s, 1H).
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
15.75 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Noguchi, M Hasegawa, K Tomisawa… - Bioorganic & medicinal …, 2003 - Elsevier
5-(Phenylthiophene)-3-carboxylic acid (2a), a metabolite of esonarimod (1), which was developed as a new antirheumatic drug, was considered as a lead compound for new …
Number of citations: 22 www.sciencedirect.com
HN Hafez, SA Alsalamah, AR El-Gazzar - Acta Pharmaceutica, 2017 - hrcak.srce.hr
This paper describes the synthesis of 1, 4-dihydropyridine compounds (DHPs) endowed with good muscle relaxant activity and stability to light. Six new condensed DHPs were …
Number of citations: 31 hrcak.srce.hr
HN Hafez, AR El-Gazzar, MEA Zaki - Acta Pharmaceutica, 2016 - hrcak.srce.hr
6-(4-Chlorophenyl)-spiro [cyclohexane-1, 2-thieno [3, 2-d][1, 3] oxazin]-4(1 H)-one (1) was synthesized and used as a starting material for the synthesis of a novel series of spiro …
Number of citations: 7 hrcak.srce.hr
WAM Elgaher, M Fruth, M Groh, J Haupenthal… - Rsc Advances, 2014 - pubs.rsc.org
The emergence of bacterial resistance requires the development of new antibiotics with an alternative mode of action. Based on class I, developed in our previous study, a new series of …
Number of citations: 44 pubs.rsc.org
NV Bhilare, PB Auti, VS Marulkar… - Mini Reviews in …, 2021 - ingentaconnect.com
Thiophenes are one of the abundantly found heterocyclic ring systems in many biologically active compounds. Moreover, various substituted thiophenes exert numerous …
Number of citations: 13 www.ingentaconnect.com
MF Fruth - 2016 - publikationen.sulb.uni-saarland.de
The increasing number of antibiotic-resistant pathogens has created an urgent demand for novel treatment options to combat infectious diseases. In this thesis, test systems have been …
S Hinsberger, JC de Jong, M Groh… - European journal of …, 2014 - Elsevier
Targeting PqsD is a promising novel approach to disrupt bacterial cell-to-cell-communication in Pseudomonas aeruginosa. In search of selective PqsD inhibitors, two series of …
Number of citations: 45 www.sciencedirect.com
WAM Elgaher - 2016 - publikationen.sulb.uni-saarland.de
The magic bullets for treating bacterial infection are getting less potent in face of the growing resistance. This warning situation urges for rapid development of new antibacterial …
D Hull - 2022 - digital.lib.washington.edu
The intent of this study was to identify and quantify dissolved chemical pollutants in the Northeastern Pacific Ocean. Samples were taken along a transect from Hawaii to San Diego that …
Number of citations: 0 digital.lib.washington.edu
G Roman - Archiv der Pharmazie, 2022 - Wiley Online Library
Thiophene, as a member of the group of five‐membered heterocycles containing one heteroatom, is one of the simplest heterocyclic systems. Many synthetic strategies allow the …
Number of citations: 12 onlinelibrary.wiley.com

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